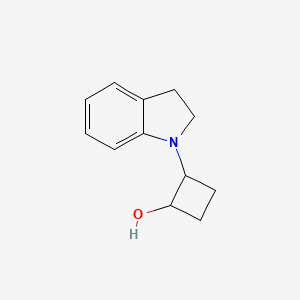

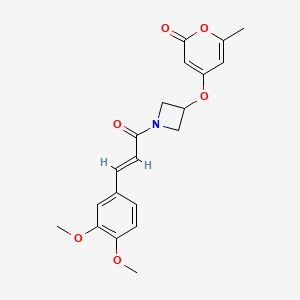

2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol, also known as DCB, is a cyclic compound that has been the subject of scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Photocatalytic Dearomative Intermolecular [2 + 2] Cycloaddition

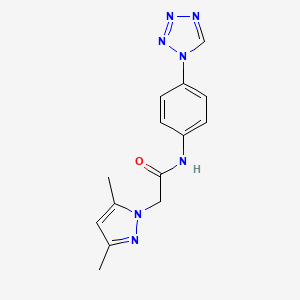

A study by Oderinde et al. (2020) highlights a visible-light-mediated intermolecular [2 + 2] cycloaddition of indoles with alkenes, including a wide variety of activated and unactivated alkenes. This process, which utilizes tert-butyloxycarbonyl (Boc)-protected indole-2-carboxyesters, results in the formation of sp3-rich cyclobutane-fused scaffolds with excellent regio- and diastereoselectivity, offering potential applications in drug discovery programs (Oderinde et al., 2020).

Tandem Enantiomeric Enrichment in AMCRs

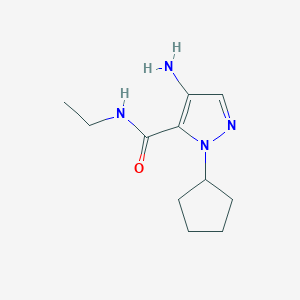

Kuang et al. (2018) reported on the efficient synthesis of tetracyclic indolines through a three-component formal [2 + 2 + 2] cycloaddition reaction. This method allows for the rapid construction of optically active tetracyclic indolines with four continuous stereocenters, demonstrating the significance of cyclobutane units in constructing complex, bioactive molecular architectures with high diastereo- and enantioselectivities (Kuang et al., 2018).

Fe(III)-Catalyzed Bicyclization of Yne-Allenones With Indoles

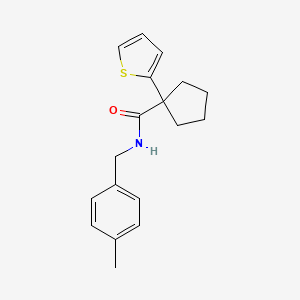

Li et al. (2018) developed a Fe(III)-catalyzed bicyclization reaction of yne-allenones with indoles, enabling the direct construction of cyclobuta[a]naphthalen-4-ols. This method highlights the cyclobutane framework's synthesis with high atom economy and functional group compatibility, offering a green protocol for constructing complex molecules (Li et al., 2018).

Cascade Oxidative Dearomatization/Semipinacol Rearrangement

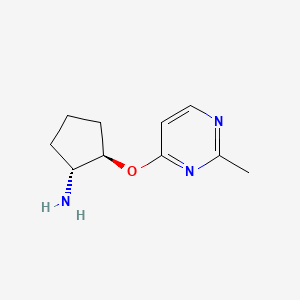

Peng et al. (2013) explored a novel cascade reaction involving the oxidative dearomatization/semipinacol rearrangement of indol-2-yl cyclobutanols. This method generates various 2-spiroquaternary 3-oxindoles, showcasing the cyclobutane unit's role in synthesizing indole-based alkaloids bearing 2-spiroquaternary carbon centers (Peng et al., 2013).

Safety and Hazards

Direcciones Futuras

Given the wide range of biological activities exhibited by indole derivatives, “2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol” could be a potential candidate for further study in medicinal chemistry . Future research could focus on the synthesis, characterization, and biological evaluation of this compound.

Mecanismo De Acción

Target of Action

Indole derivatives are known to interact with various biological targets. They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propiedades

IUPAC Name |

2-(2,3-dihydroindol-1-yl)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-6-5-11(12)13-8-7-9-3-1-2-4-10(9)13/h1-4,11-12,14H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDWYEVYXYJYNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N2CCC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2551262.png)

![2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid](/img/structure/B2551263.png)

![2-Chloro-1-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2551273.png)

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2551278.png)

![6-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylpyridine-3-carboxamide](/img/structure/B2551281.png)

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2551285.png)